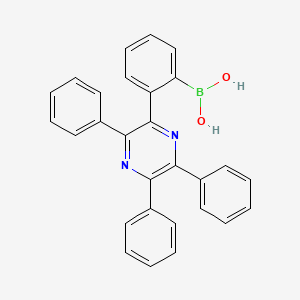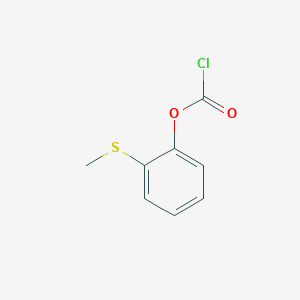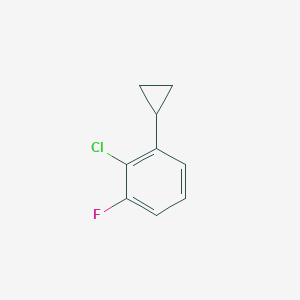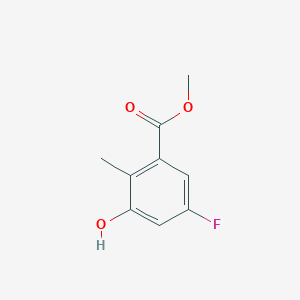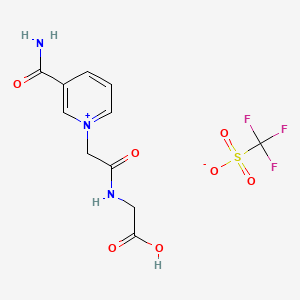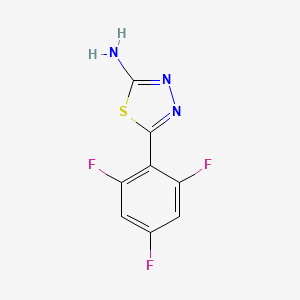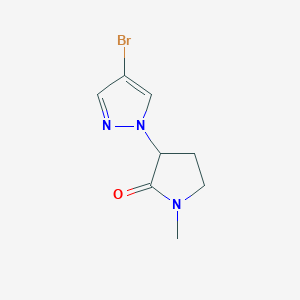![molecular formula C10H8N4O2 B13706341 5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)
5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine is a chemical compound with the molecular formula C10H8N4O2 and a molecular weight of 216.2 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzodioxole ring fused with a triazine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine typically involves the coupling of benzodioxole derivatives with triazine precursors. One common method includes the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) in the presence of cesium carbonate (Cs2CO3) as the base . The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated triazine or benzodioxole rings.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine derivatives: Compounds with similar triazine rings but different substituents.
Benzodioxole derivatives: Compounds with benzodioxole rings but different functional groups.
Uniqueness
5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine is unique due to its combined benzodioxole and triazine structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H8N4O2 |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C10H8N4O2/c11-10-13-7(4-12-14-10)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H2,11,13,14) |
Clé InChI |
VYEUWEACPACZIK-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=CN=NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)

![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)
